Palmatoside A
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Overview
Description
Palmatoside A is a novel kaempferol glycoside isolated from the roots of the fern Neocheiropteris palmatopedata . It is one of three newly discovered kaempferol glycosides, alongside palmatosides B and C . This compound is notable for its unique sugar moiety containing a 4,4-dimethyl-3-oxo-butoxy substituent group . This compound has shown potential in cancer chemoprevention due to its ability to inhibit various enzymes and pathways involved in tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of palmatoside A involves extracting the roots of Neocheiropteris palmatopedata using solvents such as methanol or ethanol . The extract is then subjected to chromatographic techniques to separate and purify the compound . Specific synthetic routes for this compound have not been extensively documented, but the process generally involves multiple steps of extraction, purification, and characterization using techniques like NMR and MS .
Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. Scaling up these processes would require optimization of solvent use, extraction times, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Palmatoside A can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the kaempferol moiety.
Reduction: Reduction reactions can target the carbonyl groups in the sugar moiety.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Scientific Research Applications
Chemistry: Used as a model compound for studying glycoside reactions and interactions.
Industry: Possible applications in the development of anti-inflammatory and anticancer drugs.
Mechanism of Action
Palmatoside A exerts its effects through multiple mechanisms:
Inhibition of NF-κB Activity: By inhibiting TNF-α-induced NF-κB activity, this compound can reduce inflammation and tumor growth.
Inhibition of Enzymes: It inhibits enzymes like COX-1 and COX-2, which are involved in the inflammatory response.
Antioxidant Activity: this compound has been shown to scavenge free radicals, thereby reducing oxidative stress.
Comparison with Similar Compounds
Palmatoside B and C: These compounds are also kaempferol glycosides isolated from the same fern and share similar structural features.
Multiflorins A and B: Known kaempferol glycosides with similar biological activities.
Afzelin: Another kaempferol glycoside with comparable inhibitory effects on enzymes.
Uniqueness: Palmatoside A is unique due to its specific sugar moiety and its potent inhibitory effects on multiple enzymes and pathways involved in cancer and inflammation . Its distinct structural features and biological activities make it a valuable compound for further research and potential therapeutic applications .
Properties
CAS No. |
105661-49-2 |
---|---|
Molecular Formula |
C26H32O12 |
Molecular Weight |
536.5 g/mol |
IUPAC Name |
5-(furan-3-yl)-3,11-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadecane-7,17-dione |
InChI |
InChI=1S/C26H32O12/c1-24-7-12(10-4-6-33-9-10)34-21(31)11(24)3-5-25(2)19(24)17-18-20(36-18)26(25,23(32)37-17)38-22-16(30)15(29)14(28)13(8-27)35-22/h4,6,9,11-20,22,27-30H,3,5,7-8H2,1-2H3 |
InChI Key |
IXWXQMCMUKDVFM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)OC6C(C(C(C(O6)CO)O)O)O)O5)C)C7=COC=C7 |
Origin of Product |
United States |
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